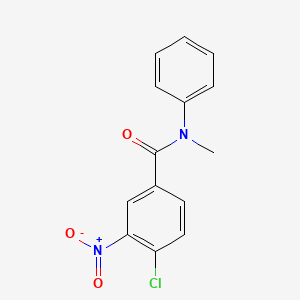

4-chloro-N-methyl-3-nitro-N-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds in this category is often determined by X-ray diffraction, revealing intricate details about their crystal packing and intermolecular interactions. These analyses provide insights into the molecular geometry, including bond lengths, angles, and the orientation of functional groups, crucial for understanding the compound's physical and chemical properties (A. Saeed & J. Simpson, 2012).

Chemical Reactions and Properties

Chemical reactions involving "4-chloro-N-methyl-3-nitro-N-phenylbenzamide" and its derivatives may include interactions with various reagents leading to modifications in the molecular structure. These reactions can alter the physical and chemical properties of the compound, making it suitable for different applications. Studies on similar compounds have explored their reactivity, providing a basis for understanding potential chemical transformations (V. G. Shtamburg et al., 2012).

Physical Properties Analysis

The physical properties of "4-chloro-N-methyl-3-nitro-N-phenylbenzamide" include melting point, solubility, and crystalline form, which are essential for its handling and application in different fields. These properties are influenced by the molecular structure and can be studied through various spectroscopic and analytical techniques (D. He et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity with other chemicals, stability under different conditions, and its potential as a precursor for the synthesis of other compounds, are areas of interest for researchers. Investigations into similar compounds have shown how modifications in the molecular structure can lead to changes in chemical behavior, providing valuable information for future chemical synthesis and applications (B. Palmer et al., 1995).

Applications De Recherche Scientifique

Crystal Engineering and Molecular Design

4-chloro-N-methyl-3-nitro-N-phenylbenzamide and related compounds play a pivotal role in crystal engineering and molecular design. The manipulation of hydrogen and halogen bonds is a crucial strategy in designing desired crystal structures. For instance, molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions demonstrate the potential for crystal design through the strategic use of carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons. These interactions provide insights into the structural insulation within crystal structures, paving the way for the development of materials with specific optical or electronic properties (Saha, Nangia, & Jaskólski, 2005).

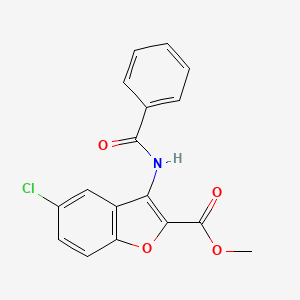

Synthesis and Structural Characterization

The synthesis and structural characterization of derivatives of 4-chloro-N-methyl-3-nitro-N-phenylbenzamide are fundamental to understanding their chemical properties and potential applications. For example, the synthesis, crystal structure, and spectroscopic properties of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide were extensively studied, highlighting its antitumor activity. This compound's crystal structure is stabilized by pi-pi conjugation and hydrogen bonding interactions, suggesting its utility in designing compounds with specific biological activities (He, Yang, Hou, Teng, & Wang, 2014).

Advanced Polymeric Materials

4-chloro-N-methyl-3-nitro-N-phenylbenzamide derivatives have been instrumental in the development of advanced polymeric materials. For example, novel thermally stable polyimides incorporating sulfone, ether, and amide structures were synthesized. These materials exhibit enhanced thermal stability and solubility, making them suitable for high-performance applications in electronics and aerospace industries (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).

Antidiabetic Agent Development

In pharmacological research, derivatives of 4-chloro-N-methyl-3-nitro-N-phenylbenzamide have been explored as potential antidiabetic agents. Synthesis and characterization of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated significant inhibitory activity against α-glucosidase, highlighting the potential of these compounds in the development of new antidiabetic medications (Thakral, Narang, Kumar, & Singh, 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 4-chloro-N-methyl-3-nitro-N-phenylbenzamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers . The identification of its primary targets would require further experimental studies.

Mode of Action

As with the target of action, understanding the compound’s interaction with its targets and any resulting changes would necessitate additional research .

Biochemical Pathways

The compound’s effects on cellular pathways and their downstream effects would be determined by its specific targets and mode of action .

Propriétés

IUPAC Name |

4-chloro-N-methyl-3-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c1-16(11-5-3-2-4-6-11)14(18)10-7-8-12(15)13(9-10)17(19)20/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRQXHGTRLMDTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-methyl-3-nitro-N-phenylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)

![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)

![5-[1-(4-methoxyphenyl)ethylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5562639.png)

![1-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5562654.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(1H-imidazol-2-yl)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5562661.png)

![8-(3-hydroxy-2-methylbenzoyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5562677.png)